molecular formula C12H12N4 B3442597 2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole

2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole

Cat. No.: B3442597
M. Wt: 212.25 g/mol
InChI Key: MFEONOVXLQAELS-UHFFFAOYSA-N
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Description

2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazole and benzimidazole rings can interact with nucleic acids, proteins, and other biomolecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the prop-2-enyl group enhances its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

2-methyl-4-prop-2-enyl-[1,2,4]triazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-3-8-15-10-6-4-5-7-11(10)16-12(15)13-9(2)14-16/h3-7H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEONOVXLQAELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=N1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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